molecular formula C14H19N3O2 B8687201 4-Pyrimidin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

4-Pyrimidin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B8687201
M. Wt: 261.32 g/mol
InChI Key: UDXYSITZZMTXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 4-pyrimidin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4-5,7-8H,6,9-10H2,1-3H3

InChI Key

UDXYSITZZMTXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

110 mg 4-hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid tert-butyl ester was dissolved in 2.5 mL pyridine and 0.18 ml phosphoroxychloride was added. The reaction mixture was stirred at RT for one day. The reaction was decomposed with water and extracted with DCM. The organic layer was dried and the solvent was removed to yield 84 mg of the desired compound. Rt: 1.31 min (method B), (M+H)+: 262
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.11 g of the compound of step 1 of Example 25 was dissolved in 30 ml of pyridine, then 1.0 ml (1.4 equivalents) of phosphorus oxychloride was added under ice cooling and the result was agitated for 15 hours. The pyridine was distilled off under reduced pressure, an aqueous solution of 10% sodium hydroxide was added and extraction was performed by methylene chloride. The organic layer was washed with saturated saline and was dried by anhydrous magnesium sulfate, then the solvent was distilled off and the resultant crude product was refined with silica gel column chromatography (hexane:ethyl acetate=2:1) to obtain the above-referenced compound in an amount of 1.01 g (yield of 51%).
Name
compound
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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